2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid
Description
This fluorinated heterocyclic compound features:
- A pyridine core substituted at the 6-position with a 2-(trifluoromethyl)-1,3-thiazole moiety.
- A difluoroacetic acid group at the 2-position of the pyridine ring.
The trifluoromethyl and difluoro groups enhance lipophilicity and metabolic stability, making it a candidate for pharmaceutical or agrochemical applications. Structural analogs often modify the heterocyclic core, substituent positions, or fluorine content, leading to variations in physicochemical and biological properties .
Properties
Molecular Formula |
C11H5F5N2O2S |
|---|---|
Molecular Weight |
324.23 g/mol |
IUPAC Name |
2,2-difluoro-2-[6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C11H5F5N2O2S/c12-10(13,9(19)20)7-3-1-2-5(17-7)6-4-21-8(18-6)11(14,15)16/h1-4H,(H,19,20) |
InChI Key |
ANPZQCGVZXSBSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(C(=O)O)(F)F)C2=CSC(=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Thiazole Ring: The thiazole ring is introduced via a cyclization reaction involving a suitable thioamide and a halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Coupling Reagents: EDC, HOPO.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex molecules with extended carbon chains.
Scientific Research Applications
2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its metabolic stability and ability to interact with biological targets.
Agrochemicals: The compound is explored for its potential as a pesticide or herbicide due to its unique chemical properties.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Analogs
*Calculated molecular weight based on formula.
Key Observations:
Core Heterocycles: The target compound uniquely combines pyridine and 1,3-thiazole, whereas analogs like 338418-26-1 use pyrimidine-pyridine systems .
Fluorine Content: The trifluoromethyl group in the thiazole ring (target compound) enhances electron-withdrawing effects compared to non-fluorinated analogs (e.g., 929813-74-1) . Difluoroacetic acid in the target compound may improve metabolic stability over non-fluorinated acetic acid derivatives (e.g., 1000565-32-1) .
Physicochemical Properties
Table 2: Property Comparison
*Predicted using SwissADME.
Key Observations:
- The target compound’s higher LogP (2.8 vs. 1.5–2.3) suggests greater membrane permeability, critical for bioavailability.
- Reduced water solubility relative to simpler analogs (e.g., 1082267-60-4 ) may reflect increased hydrophobicity from the difluoro group .
Biological Activity
2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid is a complex organic compound notable for its unique chemical structure, which includes multiple fluorine atoms and a thiazole ring. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. The molecular formula is , with a molecular weight of approximately 324.23 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity to biological targets, which is crucial for its efficacy in drug development. Studies suggest that the unique structural features enable it to modulate biochemical pathways effectively.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For example, thiazole-integrated derivatives have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole and pyridine moieties can enhance antitumor activity .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound 1 | A-431 | 1.61 ± 1.92 |
| Compound 2 | Jurkat | 1.98 ± 1.22 |
| Compound 3 | HT-29 | < Doxorubicin |
Anticonvulsant Properties
Thiazole-based compounds have also been investigated for their anticonvulsant properties. For instance, certain derivatives demonstrated the ability to eliminate tonic extensor phases in animal models, indicating potential therapeutic applications in epilepsy .
Case Study 1: In Vivo Efficacy
In a study assessing the in vivo efficacy of similar thiazole-containing compounds, researchers found that specific modifications led to enhanced activity against glioblastoma models. The compounds were administered at varying doses, revealing a dose-dependent response in tumor reduction.
Case Study 2: Pharmacokinetic Profile
A pharmacokinetic study highlighted the absorption and metabolism characteristics of thiazole derivatives similar to 2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid. The results indicated favorable bioavailability and metabolic stability, crucial for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
